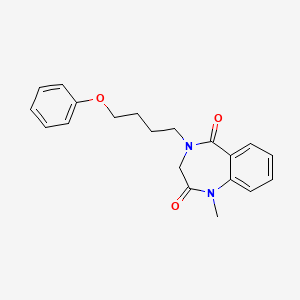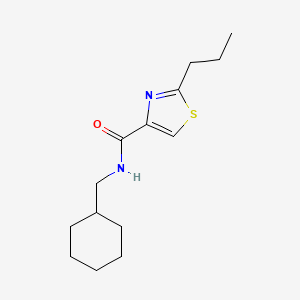
1-methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a benzodiazepine derivative that has been synthesized and researched for its potential applications in the field of medicine. This compound is commonly referred to as Ro5-4864 and is known to interact with the peripheral benzodiazepine receptor (PBR), which is found in various tissues throughout the body.
Mécanisme D'action
Ro5-4864 interacts with the peripheral benzodiazepine receptor (1-methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione), which is found in various tissues throughout the body, including the central nervous system, immune cells, and cancer cells. The binding of Ro5-4864 to this compound results in the modulation of various cellular processes, including the regulation of mitochondrial function, the modulation of the immune response, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ro5-4864 has been shown to have various biochemical and physiological effects on the body, including the modulation of mitochondrial function, the regulation of the immune response, and the induction of apoptosis in cancer cells. Ro5-4864 has also been shown to have anti-inflammatory effects in various autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ro5-4864 in lab experiments include its ability to modulate various cellular processes, its specificity for the peripheral benzodiazepine receptor, and its potential applications in various fields of medicine. The limitations of using Ro5-4864 in lab experiments include its potential toxicity at high concentrations and the need for further research to fully understand its mechanisms of action.
Orientations Futures
Future research on Ro5-4864 could focus on its potential applications in the treatment of various diseases, including neurodegenerative disorders, autoimmune disorders, and cancer. Further research could also investigate the mechanisms of action of Ro5-4864 and its potential interactions with other compounds. Additionally, future research could focus on the development of new derivatives of Ro5-4864 with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of Ro5-4864 involves the reaction of 4-phenoxybutylamine with 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Ro5-4864 has been extensively studied for its potential applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, Ro5-4864 has been investigated for its ability to modulate the immune response in the central nervous system and reduce inflammation. In oncology, Ro5-4864 has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In immunology, Ro5-4864 has been investigated for its ability to modulate the immune response and reduce inflammation in various autoimmune disorders.
Propriétés
IUPAC Name |
1-methyl-4-(4-phenoxybutyl)-3H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-21-18-12-6-5-11-17(18)20(24)22(15-19(21)23)13-7-8-14-25-16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQLMDCDJHOGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C(=O)C2=CC=CC=C21)CCCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)
![2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)
![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)
![2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)
![8-(5-chloro-2-methylbenzoyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686156.png)

![N-[(3R*,4S*)-1-acetyl-4-phenyl-3-pyrrolidinyl]-4-(4-morpholinyl)butanamide](/img/structure/B5686160.png)
![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)
![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)
![[(3aS*,10aS*)-2-(1,3-benzodioxol-5-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5686207.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)